molecular formula C14H12N2O3S B2431544 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 862807-56-5

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No. B2431544
CAS RN: 862807-56-5
M. Wt: 288.32
InChI Key: FWZCIOXZASSUTQ-UHFFFAOYSA-N
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Description

“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide” is a compound that contains a benzothiazole and furan ring. Benzothiazoles are aromatic heterocyclic compounds with a wide range of biological activities . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a furan ring, and a carboxamide group. The benzothiazole ring is a bicyclic entity consisting of a benzene ring fused to a thiazole ring .

Scientific Research Applications

Allosteric Modulation of M4 Receptor

CHEMBL2057376 has been identified as a positive allosteric modulator of the human M4 receptor . This application is significant in the field of neuropharmacology, as allosteric modulators can enhance or inhibit the activity of neurotransmitters, potentially offering therapeutic benefits for neurological disorders.

Anti-Inflammatory Activity

Compounds with similar structures to CHEMBL2057376 have shown anti-inflammatory activity comparable to that of standard ibuprofen . This suggests potential applications of CHEMBL2057376 in the treatment of inflammatory conditions.

COX-1 Inhibitory Activity

Similar compounds have demonstrated weak COX-1 inhibitory activity . COX-1 inhibitors are used to reduce pain and inflammation, indicating a potential application of CHEMBL2057376 in pain management.

Superior In Vivo PK Properties

CHEMBL2057376 has been identified as a novel muscarinic 4 (M4) receptor tool with superior in vivo PK (pharmacokinetic) properties . This means that the compound could have improved absorption, distribution, metabolism, and excretion (ADME) properties, making it a potentially more effective therapeutic agent.

Molecular Spectroscopy

The compound’s unique structure could make it a subject of interest in the field of molecular spectroscopy . Researchers could study its spectral properties to gain insights into its molecular structure and interactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some benzothiazole derivatives have been found to have anti-inflammatory properties .

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-8-5-6-9(18-2)11-12(8)20-14(15-11)16-13(17)10-4-3-7-19-10/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZCIOXZASSUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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